N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine

Catalog No.
S803003
CAS No.
22737-33-3
M.F
C7H21NOSi2
M. Wt
191.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine

CAS Number

22737-33-3

Product Name

N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine

IUPAC Name

N-trimethylsilyl-N-trimethylsilyloxymethanamine

Molecular Formula

C7H21NOSi2

Molecular Weight

191.42 g/mol

InChI

InChI=1S/C7H21NOSi2/c1-8(10(2,3)4)9-11(5,6)7/h1-7H3

InChI Key

LXNSJZVQLMUDMT-UHFFFAOYSA-N

SMILES

CN(O[Si](C)(C)C)[Si](C)(C)C

Canonical SMILES

CN(O[Si](C)(C)C)[Si](C)(C)C

The exact mass of the compound N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synthesis of N-(dialkyl phosphinoyl)hydroxylamines:

N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine serves as a reagent for the preparation of N-(dialkyl phosphinoyl)hydroxylamines. These are organophosphorus compounds with potential applications in various fields, including medicine and agriculture. A study describes its use in this context [].

Migration of Alkyl Groups in Rearrangement Reactions:

This compound can facilitate the migration of simple alkyl groups during the rearrangement of their O-p-nitrobenzenesulfonates. Rearrangement reactions are a class of organic transformations where the carbon skeleton of a molecule is reorganized. The specific application of N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine in this area is documented in a scientific publication [].

N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine is a chemical compound with the molecular formula C7H21NOSi2\text{C}_7\text{H}_{21}\text{NOSi}_2 and a molecular weight of approximately 191.42 g/mol. This compound is characterized by its unique structure, which includes two trimethylsilyl groups attached to a hydroxylamine moiety. It is typically synthesized under alkaline conditions using silylating reagents, making it an important intermediate in organic synthesis and a valuable reagent in various

The compound is known for its ability to react with aldehydes and ketones, yielding corresponding N-methyl nitrones through a bimolecular mechanism. The reaction proceeds via the formation of hemiaminals, which subsequently decompose to form nitrones. This transformation is highly efficient, often producing good to excellent yields of the desired products . Additionally, N-methyl-N,O-bis(trimethylsilyl)hydroxylamine can be employed in protecting carbonyl groups during multi-step synthesis, allowing for selective reductions and subsequent deprotection in a single reaction vessel .

The synthesis of N-methyl-N,O-bis(trimethylsilyl)hydroxylamine can be achieved through several methods:

  • Alkaline Hydrolysis: The compound is synthesized from methylhydroxylamine hydrochloride under alkaline conditions using trimethylsilylating agents such as trimethylchlorosilane.
  • Silylation: The use of either trimethylsilyl chloride or trimethylsilyl silane as silylating agents facilitates the formation of the desired product through nucleophilic substitution reactions .

These methods highlight the versatility and efficiency of synthesizing this compound in laboratory settings.

N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine finds applications primarily in organic synthesis. Its key uses include:

  • Protection of Carbonyl Groups: It serves as a protective group for carbonyl functionalities during multi-step synthetic processes.
  • Synthesis of Nitrones: The compound is utilized to produce N-methyl nitrones from aldehydes and ketones, which are valuable intermediates in organic chemistry.
  • Reagent in Proteomics: It is also employed in proteomics research for modifying biomolecules .

Interaction studies involving N-methyl-N,O-bis(trimethylsilyl)hydroxylamine primarily focus on its reactivity with various electrophiles and nucleophiles. Research indicates that this compound can effectively participate in nucleophilic addition reactions due to the presence of the hydroxylamine functional group, which enhances its reactivity profile. Additionally, studies on its derivatives may provide insights into potential interactions with biological macromolecules .

Several compounds share structural or functional similarities with N-methyl-N,O-bis(trimethylsilyl)hydroxylamine. Here are some notable examples:

Compound NameStructure/FunctionalityUnique Features
N,O-Bis(trimethylsilyl)hydroxylamineSimilar silylation properties but without methyl groupUsed for different protective strategies
HydroxylamineBasic structure without silylationMore reactive towards carbonyl compounds
TrimethylsilylhydroxylamineContains only one trimethylsilyl groupLess sterically hindered than N-methyl derivative

N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine stands out due to its dual silylation, enhancing its stability and reactivity compared to simpler hydroxylamines and silylated derivatives. This unique combination makes it particularly useful in complex synthetic applications where selective reactivity is crucial .

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Flammable

Flammable;Corrosive

Wikipedia

N,1,1,1-Tetramethyl-N-[(trimethylsilyl)oxy]silanamine

Dates

Last modified: 08-16-2023

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